molecular formula C8H8N2O B6252146 2-nitroso-2,3-dihydro-1H-isoindole CAS No. 59164-27-1

2-nitroso-2,3-dihydro-1H-isoindole

Cat. No.: B6252146
CAS No.: 59164-27-1
M. Wt: 148.2
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Description

2-Nitroso-2,3-dihydro-1H-isoindole is a heterocyclic compound characterized by a nitroso group attached to an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitroso-2,3-dihydro-1H-isoindole typically involves the nitrosation of 2,3-dihydro-1H-isoindole. One common method is the reaction of 2,3-dihydro-1H-isoindole with nitrosyl chloride (NOCl) in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitrosating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Nitroso-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-Nitro-2,3-dihydro-1H-isoindole.

    Reduction: 2-Amino-2,3-dihydro-1H-isoindole.

    Substitution: Various substituted isoindole derivatives depending on the electrophile used.

Scientific Research Applications

2-Nitroso-2,3-dihydro-1H-isoindole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its reactive nitroso group.

Mechanism of Action

The mechanism of action of 2-nitroso-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. This reactivity is harnessed in medicinal chemistry to design compounds that can selectively target and inhibit specific enzymes or receptors.

Comparison with Similar Compounds

    2-Nitrosoindole: Similar structure but lacks the dihydro component.

    2-Nitroso-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline ring instead of an isoindoline ring.

    2-Nitroso-1,2-dihydroquinoline: Features a dihydroquinoline ring.

Uniqueness: 2-Nitroso-2,3-dihydro-1H-isoindole is unique due to its specific ring structure and the presence of the nitroso group, which imparts distinct reactivity. This makes it a valuable compound for synthesizing novel heterocyclic derivatives and exploring new chemical and biological activities.

Properties

CAS No.

59164-27-1

Molecular Formula

C8H8N2O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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